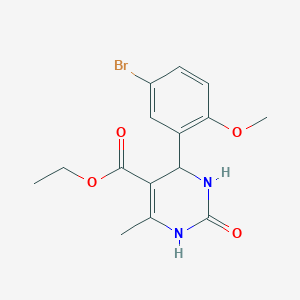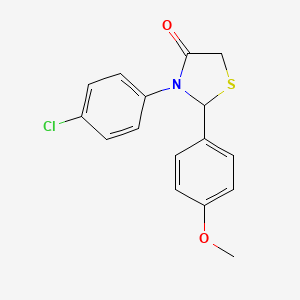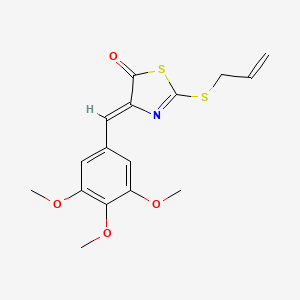![molecular formula C18H17ClN2O B5025557 N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine](/img/structure/B5025557.png)
N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a methoxy group at the 8th position, a methyl group at the 4th position, and an amine group linked to a 2-chlorophenylmethyl group at the 2nd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Amine Introduction: The amine group is introduced via nucleophilic substitution, where the 2-chlorophenylmethyl group is attached to the quinoline core using a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted quinoline derivatives.
科学研究应用
N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects.
相似化合物的比较
Similar Compounds
N-[(2-chlorophenyl)methyl]-8-methoxyquinolin-2-amine: Lacks the methyl group at the 4th position.
N-[(2-chlorophenyl)methyl]-4-methylquinolin-2-amine: Lacks the methoxy group at the 8th position.
N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine is unique due to the specific combination of substituents on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-10-17(20-11-13-6-3-4-8-15(13)19)21-18-14(12)7-5-9-16(18)22-2/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIDAUKLGIJDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![[Hydroxy(phenyl)methyl]-[[methyl(methylsulfonyl)amino]methyl]phosphinic acid](/img/structure/B5025516.png)

![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B5025548.png)
![11-(5-bromo-2-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5025550.png)
![PHENYL N-[2-(1H-INDOL-3-YL)-1-[(6-METHYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]ETHYL]CARBAMATE](/img/structure/B5025555.png)


![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B5025577.png)
